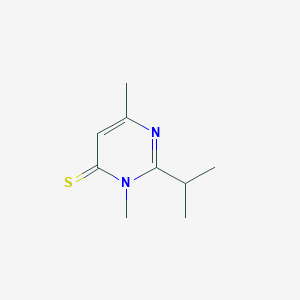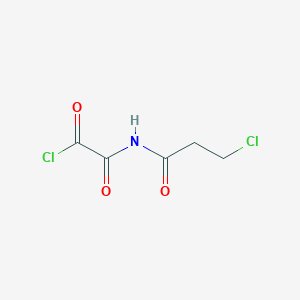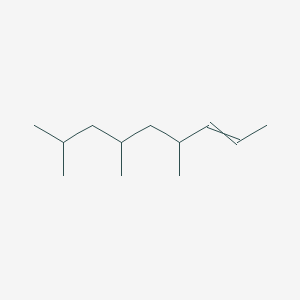![molecular formula C16H12N2O B14327714 (E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene CAS No. 109057-65-0](/img/structure/B14327714.png)
(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene is an organic compound that features a naphthalene ring and a phenyl group connected through a diazene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene typically involves the reaction of naphthalen-1-ol with a diazonium salt derived from aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium intermediate. The naphthalen-1-ol then reacts with the diazonium salt to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactions, where the diazonium salt is prepared in situ and immediately reacted with naphthalen-1-ol. The process requires careful control of temperature and pH to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction of the diazene linkage can yield corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthalene and phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of (E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The diazene linkage allows for the formation of reactive intermediates that can interact with various biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another naphthalene derivative with different functional groups.
Naphthalen-1-yloxy-acetic acid benzylidene: A compound with a similar naphthalene core but different substituents.
Uniqueness
(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene is unique due to its diazene linkage, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
109057-65-0 |
|---|---|
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
naphthalen-1-yloxy(phenyl)diazene |
InChI |
InChI=1S/C16H12N2O/c1-2-9-14(10-3-1)17-18-19-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
Clave InChI |
NUNHZWBXZSDTPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NOC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


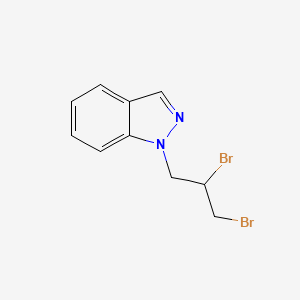
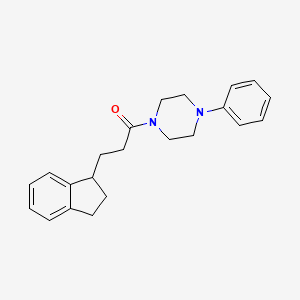

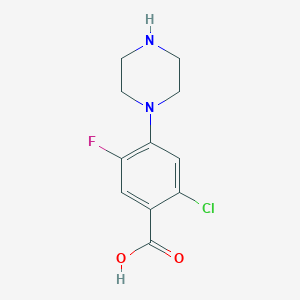
![[3-(4-Methylbenzene-1-sulfonyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14327662.png)

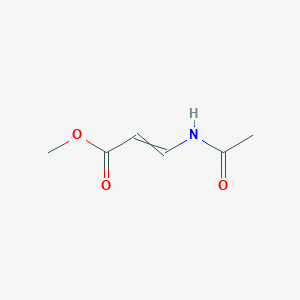
![Hydrazinecarboxylic acid, [(4-chlorophenyl)methylene]-, methyl ester](/img/structure/B14327683.png)
![2,2,2',2'-Tetramethyl[5,5'-bi-1,3-dioxane]-4,4',6,6'-tetrone](/img/structure/B14327693.png)
